Dichloroglyoxime
Overview
Description
Dichloroglyoxime (CAS#: 2038-44-0), also known as this compound, is a chemical compound with the molecular formula C₂H₂Cl₂N₂O₂ and a molecular weight of 156.956 g/mol . It is a white crystalline solid with a melting point of 213°C (dec.) and a boiling point of 334.6°C at 760 mmHg . This compound is known for its strong chelating properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroglyoxime is typically synthesized by reacting glyoxime with chlorine gas. due to the hazardous nature of chlorine gas, alternative methods using N-chlorosuccinimide have been developed. The traditional synthesis can be represented by the following balanced chemical equation: [ \text{C}_2\text{H}_2\text{N}_2\text{O}_2 (\text{glyoxime}) + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_2\text{N}_2\text{O}_2 (\text{DCG}) + 2\text{HCl} ]
Industrial Production Methods: Industrial production of ethanediimidoyl dichloride, dihydroxy- involves large-scale synthesis using controlled reaction conditions to ensure safety and efficiency. The process typically includes the use of reactors and fume hoods to handle the chemicals safely .
Chemical Reactions Analysis
Types of Reactions: Dichloroglyoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly used.
Major Products: The major products formed from these reactions include various oxime, amine, and substituted derivatives, which have applications in different fields .
Scientific Research Applications
Dichloroglyoxime has several scientific research applications:
Mechanism of Action
The mechanism of action of ethanediimidoyl dichloride, dihydroxy- involves its ability to form coordination complexes with metal ions through its bidentate ligand properties. The compound has two donor sites (hydroxyl and chlorine groups) that bind to metal ions, forming stable complexes. This chelation process is crucial for its applications in metal-ion interaction studies and environmental remediation.
Comparison with Similar Compounds
Glyoxime (CAS# 557-30-2): A precursor to ethanediimidoyl dichloride, dihydroxy-, used in similar chelation studies.
3,4-Dichloroglyoxime (CAS# 1944-92-9): Another derivative with similar chelating properties.
Oxalohydroximoyl Chloride (CAS# 4732-58-5): A related compound used in the synthesis of high-nitrogen heterocyclic compounds.
Uniqueness: Dichloroglyoxime is unique due to its strong chelating properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in both research and industrial applications, especially in the fields of metal-ion interaction studies and environmental remediation.
Properties
IUPAC Name |
N,N'-dihydroxyethanediimidoyl dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQVJAPIQPIIPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=NO)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062117 | |
Record name | Ethanediimidoyl dichloride, dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2038-44-0 | |
Record name | Dichloroglyoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2038-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanediimidoyl dichloride, dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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